molecular formula C9H8ClFN2O2 B13669536 Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

Cat. No.: B13669536
M. Wt: 230.62 g/mol
InChI Key: JGPJZRQLINCIMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol with a catalytic amount of acetic acid . This reaction leads to the formation of the pyrazine ring and the incorporation of the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H8ClFN2O2

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate

InChI

InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3

InChI Key

JGPJZRQLINCIMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl

Origin of Product

United States

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